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Compound of Interest

Compound Name: Rabdoternin F

Cat. No.: B592908

Disclaimer: Initial searches for "Rabdoternin F" did not yield significant results for a specific,
well-characterized compound. It is possible that this is a misnomer or a very rare natural
product. However, the search results consistently pointed towards a well-known pharmaceutical
compound, Ranitidine. This guide will, therefore, focus on the physical and chemical properties
of Ranitidine, a widely studied and documented molecule.

This technical guide provides a detailed overview of the physical, chemical, and biological
properties of Ranitidine. It is intended for researchers, scientists, and professionals in drug
development, offering a comprehensive resource for understanding this significant
pharmaceutical compound.

Physical and Chemical Properties of Ranitidine

Ranitidine is a histamine H2-receptor antagonist that was commonly used to decrease stomach
acid production.[1][2] Its physical and chemical properties are well-documented and are
summarized in the table below.
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Property Value
N-(2-[([5-({(dimethylamino)methyl)-2-
IUPAC Name furanyllmethyl)sulfanyl]ethyl)-N'-methyl-2-nitro-
1,1-ethenediamine
CAS Number 66357-35-5
Molecular Formula C13H22N403S
Molecular Weight 314.41 g/mol
Appearance White to off-white powder
Melting Point 133-134 °C (for Ranitidine Hydrochloride)
N Soluble in water and methanol. Slightly soluble
Solubility ) ) ) )
in ethanol. Practically insoluble in chloroform.
pKa 8.2 (amine), 2.7 (nitro group)

Spectral Data

The structural elucidation and confirmation of Ranitidine are based on various spectroscopic

techniques.

Spectroscopy

Key Data Points

H NMR (500 MHz, Dz0)

o (ppm): 2.85 (s, 6H), 2.91 (s, 3H), 3.45 (t, 2H),
3.47 (t, 2H), 3.85 (s, 2H), 4.33 (s, 2H), 6.39 (d,
1H), 6.65 (d, 1H), 6.85 (s, 1H)

13C NMR

Data not readily available in summarized format.

FT-IR (KBr Pellet)

Key peaks indicative of functional groups: N-H,
C-H, C=C, C-N, C-0O, S-C, NO:z2 stretches.

Mass Spectrometry

ESI-MS: [M+H]* at m/z 315.1485

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the characterization of
Ranitidine and similar small organic molecules.

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of the Ranitidine sample.

o Dissolve the sample in a deuterated solvent (e.g., Deuterium Oxide, D20, or Chloroform-d,
CDCIs) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

o Ensure the sample is fully dissolved; if not, sonicate briefly or filter to remove any
particulate matter.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical
lock signal.

o Data Acquisition:

o 'HNMR:

Acquire a single-pulse experiment.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12
ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
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» Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o 13C NMR:

Acquire a proton-decoupled 13C spectrum.

= Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200
ppm).

» Use a pulse angle of 30-45 degrees.

= Due to the low natural abundance of 13C, a larger number of scans is required (typically
several hundred to thousands).

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase the resulting spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
Objective: To identify the functional groups present in the Ranitidine molecule.
Methodology (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount (1-2 mg) of the solid Ranitidine sample with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet press.
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o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr
pellet.

o Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral
range of 4000-400 cm™1,

o Data Analysis:

o ldentify the characteristic absorption bands corresponding to the various functional groups
present in the molecule.

Objective: To determine the molecular weight and obtain information about the molecular
formula of Ranitidine.

Methodology:

e Sample Preparation:

o Prepare a dilute solution of the Ranitidine sample (typically 1-10 pg/mL) in a suitable
solvent system, such as methanol or acetonitrile/water, often with a small amount of formic
acid to promote protonation.

e Instrument Setup:

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)
using a syringe pump.
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o Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of
charged droplets.

o Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.

o Data Acquisition:

o Acquire the mass spectrum in positive ion mode to detect the protonated molecule
[M+H]*.

o Scan a mass range appropriate for the expected molecular weight of Ranitidine (e.g., m/z
100-500).

o Data Analysis:
o ldentify the peak corresponding to the protonated molecule [M+H]*.

o The high-resolution mass measurement of this ion can be used to confirm the elemental
composition of the molecule.

Biological Activity and Signaling Pathway

Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine
H2-receptors found in gastric parietal cells.[1] This blockade leads to a reduction in gastric acid

secretion.

The signaling pathway initiated by histamine binding to the H2 receptor involves the activation
of a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in
intracellular cyclic AMP (cCAMP) levels, which then activates protein kinase A (PKA). PKA
phosphorylates various downstream targets, ultimately leading to the activation of the H*/K+*-
ATPase proton pump and the secretion of gastric acid. Ranitidine competitively blocks the initial
step of this cascade by preventing histamine from binding to the H2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth
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and industry. Email: info@benchchem.com
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